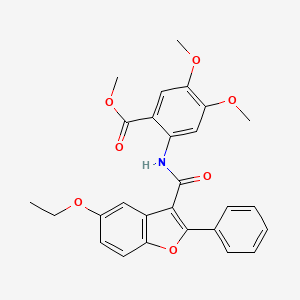
methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate, otherwise known as Methyl EPDB, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, its synthesis method, and its mechanism of action.
Mecanismo De Acción
Methyl EPDB works by binding to the active site of an enzyme, preventing it from catalyzing a reaction. It also binds to the active site of a protein, preventing it from binding to its target. This prevents the protein from carrying out its function.
Biochemical and Physiological Effects
Methyl EPDB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the activity of proteins, such as the transcription factor NF-κB. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl EPDB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. It is also non-toxic and has a low molecular weight, making it easy to work with. However, it is limited in its use in laboratory experiments due to its low solubility, which can make it difficult to work with in certain solutions.
Direcciones Futuras
There are a number of potential future directions for the use of Methyl EPDB. It could be used as a tool to study the structure and function of proteins, or to study the effects of environmental factors on biological systems. It could also be used to develop new drugs, or to study enzyme inhibition and protein-protein interactions. Additionally, it could be used to study the effects of drugs on biological systems, or to study the effects of genetic mutations on biological systems. Finally, it could be used to study the effects of aging on biological systems, or to study the effects of disease on biological systems.
Métodos De Síntesis
Methyl EPDB is synthesized via a multi-step process that involves a condensation reaction, an amide formation reaction, and a phosphorylation reaction. The condensation reaction involves the reaction of 3-amino-1-benzofuran-2-ol with ethyl chloroacetate in the presence of sodium hydroxide. The amide formation reaction involves the reaction of 3-amino-1-benzofuran-2-ol with N,N-dimethylformamide and 4,5-dimethoxybenzoic acid in the presence of triethylamine. The phosphorylation reaction involves the reaction of 3-amino-1-benzofuran-2-ol with phosphorous oxychloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
Methyl EPDB has been studied for its use in a variety of scientific research applications. It has been used in the development of new drugs, in the study of enzyme inhibition, and in the study of protein-protein interactions. It has also been used in studies of the effects of environmental factors on biological systems, and as a tool to study the structure and function of proteins.
Propiedades
IUPAC Name |
methyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-5-34-17-11-12-21-19(13-17)24(25(35-21)16-9-7-6-8-10-16)26(29)28-20-15-23(32-3)22(31-2)14-18(20)27(30)33-4/h6-15H,5H2,1-4H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUBGRWVILKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


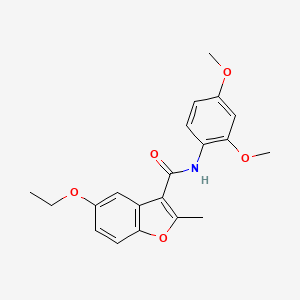



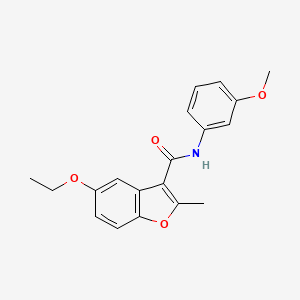
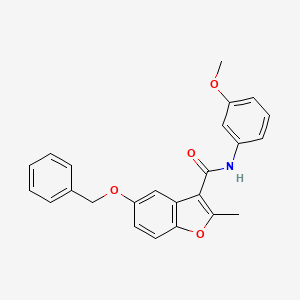
![N-(3-chlorophenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545105.png)

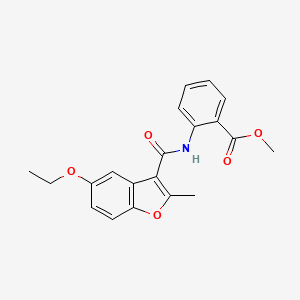
![N-benzyl-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545133.png)
![3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea](/img/structure/B6545135.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545150.png)
![N-(4-chlorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545157.png)